molecular formula C13H15NO3 B1270721 Benzyl 3-oxopiperidine-1-carboxylate CAS No. 61995-20-8

Benzyl 3-oxopiperidine-1-carboxylate

Cat. No. B1270721
Key on ui cas rn: 61995-20-8
M. Wt: 233.26 g/mol
InChI Key: ALXLNFWWLXCXSK-UHFFFAOYSA-N
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Patent
US06277865B1

Procedure details

To a solution of 3-piperidone (12 mmol) in 200 mL of methylene chloride. is added triethylamine (18 mmol) in a single portion at room temperature and the reaction mixture cooled to 0° C. Benzyl chloroformate (12 mmol) is added dropwise via addition funnel and the reaction mixture allowed to warm to room temperature. Stirring is continued for 2 hours at room temperature. The reaction mixture is diluted with ethyl acetate (200 mL) and washed with 1N hydrochloric acid (3×100 mL), water and brine. The organic layer is worked up to provide N-Benzyloxycarbonyl-3-piperidone.
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step Two
Quantity
12 mmol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.C(N(CC)CC)C.Cl[C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17]>C(Cl)Cl.C(OCC)(=O)C>[CH2:19]([O:18][C:16]([N:1]1[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1)=[O:17])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
12 mmol
Type
reactant
Smiles
N1CC(CCC1)=O
Step Two
Name
Quantity
18 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
12 mmol
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WASH
Type
WASH
Details
washed with 1N hydrochloric acid (3×100 mL), water and brine

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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